molecular formula C36H38O7 B12864703 (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal

(2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal

Cat. No.: B12864703
M. Wt: 582.7 g/mol
InChI Key: LPTAYVYOYUMZAV-AOJHZZQJSA-N
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Description

(2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal is a complex organic compound characterized by multiple benzyloxy groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal typically involves multi-step organic reactions. A common approach might include:

    Protection of Hydroxyl Groups: The starting material, often a sugar derivative, undergoes protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydride.

    Formation of Dioxolane Ring: The protected intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Oxidation: The final step involves oxidation of the primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve similar steps but are optimized for scale, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal typically involves interactions with specific molecular targets such as enzymes or receptors. The benzyloxy groups may enhance binding affinity through hydrophobic interactions, while the dioxolane ring can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R)-2,3,4,5-Tetrakis(methoxy)-5-(1,3-dioxolan-2-yl)pentanal: Similar structure but with methoxy groups instead of benzyloxy groups.

    (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)hexanal: Similar structure but with a hexanal group instead of a pentanal group.

Uniqueness

The presence of multiple benzyloxy groups and a dioxolane ring makes (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal unique in terms of its chemical reactivity and potential applications. The benzyloxy groups provide sites for further functionalization, while the dioxolane ring offers stability and specificity in biological interactions.

Properties

Molecular Formula

C36H38O7

Molecular Weight

582.7 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentanal

InChI

InChI=1S/C36H38O7/c37-23-32(40-24-28-13-5-1-6-14-28)33(41-25-29-15-7-2-8-16-29)34(42-26-30-17-9-3-10-18-30)35(36-38-21-22-39-36)43-27-31-19-11-4-12-20-31/h1-20,23,32-36H,21-22,24-27H2/t32-,33+,34-,35-/m1/s1

InChI Key

LPTAYVYOYUMZAV-AOJHZZQJSA-N

Isomeric SMILES

C1COC(O1)[C@@H]([C@@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1COC(O1)C(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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